molecular formula C10H6Br2O2 B11997063 1-(2-Benzofuryl)-2,2-dibromoethanone CAS No. 1262772-95-1

1-(2-Benzofuryl)-2,2-dibromoethanone

Cat. No.: B11997063
CAS No.: 1262772-95-1
M. Wt: 317.96 g/mol
InChI Key: CCOFPSORMZRGGI-UHFFFAOYSA-N
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Description

1-(2-Benzofuryl)-2,2-dibromoethanone is an organic compound that features a benzofuran ring substituted with a dibromoethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Benzofuryl)-2,2-dibromoethanone can be synthesized through the bromination of 2-acetylbenzofuran. The reaction typically involves the use of bromine in solvents such as dioxane/ether or carbon disulfide, resulting in the formation of the desired dibromoethanone derivative . Another method involves the bromination of 2-acetyl-5-chloro-3-methylbenzofuran with bromine in acetic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Benzofuryl)-2,2-dibromoethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium acetate, aromatic amines.

Major Products:

    Reduction: 1-(2-benzofuryl)-2-bromo-1-hydroxyethane.

    Substitution: 2-acetoxyacetylbenzofuran, N-arylaminoacetyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Benzofuryl)-2,2-dibromoethanone involves its reactivity towards nucleophiles due to the presence of the dibromoethanone group. This reactivity allows it to participate in various substitution and addition reactions, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 1-(2-Benzofuryl)-2,2-dibromoethanone is unique due to its dibromoethanone group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

1262772-95-1

Molecular Formula

C10H6Br2O2

Molecular Weight

317.96 g/mol

IUPAC Name

1-(1-benzofuran-2-yl)-2,2-dibromoethanone

InChI

InChI=1S/C10H6Br2O2/c11-10(12)9(13)8-5-6-3-1-2-4-7(6)14-8/h1-5,10H

InChI Key

CCOFPSORMZRGGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)C(Br)Br

Origin of Product

United States

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